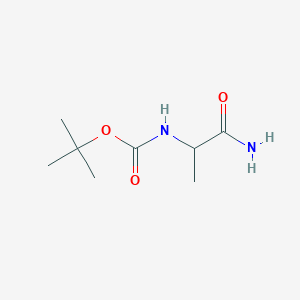

tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate

Description

tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate (CAS: Not explicitly provided) is a Boc-protected amino acid derivative. Its structure features a tert-butyl carbamate group attached to a 1-amino-1-oxopropan-2-yl backbone, resembling a glycine residue with an amide functionality. This compound is widely utilized as an intermediate in organic synthesis, particularly in the preparation of algaecides and bioactive molecules . details its synthesis via reaction with acetone under argon, yielding an 85% purified product after column chromatography. Key spectral data (¹H NMR) confirm its structure, with signals at δ 8.10 (s, 1H, NH), 1.46 (s, 9H, tert-butyl), and 1.64 (d, J = 6.4 Hz, 3H, CH₃) .

Properties

IUPAC Name |

tert-butyl N-(1-amino-1-oxopropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKKSKKIABUUCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative. For example, the reaction of tert-butyl carbamate with 2-amino-2-methylpropanoic acid in the presence of di-tert-butyl dicarbonate and pyridine in acetonitrile yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets industry standards.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for amines, enabling selective reactions at other functional sites. Its cleavage occurs under controlled acidic conditions:

Anhydrous Acidic Cleavage

The Boc group is removed via protonation, forming a tert-butyl cation intermediate. Common reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM). Scavengers like thiophenol or anisole are often added to sequester reactive intermediates and prevent alkylation side reactions .

Mechanism :

-

Protonation of the carbamate oxygen.

-

Elimination of CO₂ and tert-butyl cation.

-

Trapping of the cation by scavengers.

Representative Conditions

| Acid | Solvent | Temperature | Scavenger | Yield (%) | Reference |

|---|---|---|---|---|---|

| TFA (20% v/v) | DCM | 0–25°C | Thiophenol | 90–95 | |

| HCl (4M) | Dioxane | 25°C | Anisole | 85–90 |

Amide Group Reactivity

The 1-amino-1-oxopropan-2-yl moiety exhibits typical amide behavior, though its reactivity is modulated by steric and electronic effects from the Boc group.

Hydrolysis

Under strongly acidic or basic conditions, the amide bond hydrolyzes to form a carboxylic acid or carboxylate. For example:

This reaction is less common due to competing Boc deprotection under similar conditions.

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the amide to a primary amine:

Comparative Reaction Pathways

The compound’s dual functionality allows orthogonal reactivity, as demonstrated below:

| Functional Group | Reaction Type | Reagents/Conditions | Primary Product |

|---|---|---|---|

| Boc carbamate | Acidic cleavage | TFA/DCM, 25°C | 2-aminopropanamide |

| Amide | Acidic hydrolysis | 6M HCl, reflux | 2-aminopropanoic acid |

| Amide | Reduction | LiAlH₄, THF, 0°C | 2-aminopropanamine |

Mechanistic Insights and Limitations

-

Boc Stability : The Boc group resists nucleophilic and basic conditions, enabling selective amide modifications before deprotection .

-

Side Reactions : Competitive tert-butyl cation alkylation can occur without scavengers, necessitating optimized protocols .

-

Amide Inertness : The electron-withdrawing Boc group reduces amide nucleophilicity, limiting direct substitution reactions.

Scientific Research Applications

tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate, also known as Boc-DL-alanine amide, is a chemical compound with the molecular formula C8H16N2O3 . It is utilized in various chemical processes, including the synthesis of amides and as an intermediate in the preparation of other compounds .

Scientific Research Applications

This compound is used in the following applications:

Synthesis of Amides: This compound is used in the synthesis of primary amides from carboxylic acids . The reaction conditions can be optimized to achieve good yields of the corresponding amides, even with aromatic acids substituted with electron-donating or electron-withdrawing groups. Aliphatic acids, including racemic amino acids, also react well under these conditions .

Preparation of Sacubitril Intermediate: This compound is involved in the preparation of sacubitril, a drug used in the treatment of cardiovascular disorders . It functions as an intermediate in the synthesis process .

SARS-CoV-2 Mpro Inhibitors: Diastereomeric resolution of compounds like this compound yields highly potent inhibitors of SARS-CoV-2 Mpro (13b-K ), which is a key enzyme of SARS-CoV-2 .

General procedure for synthesis of amides from carboxylic acids :

- React carboxylic acid with 1.1 equivalents of triflic anhydride (Tf2O).

- Add 2.2 equivalents of triethylamine (Et3N).

- Stir the reaction mixture for 30 minutes.

- Introduce aqueous ammonium hydroxide to form the amide .

Additional Applications

Mechanism of Action

The mechanism of action of tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. For example, it can mimic the structure of natural amino acid substrates, facilitating its entry into cells via amino acid transporters like LAT1. Once inside the cell, it can interfere with normal cellular functions by disrupting amino acid supply.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with tert-butyl (1-amino-1-oxopropan-2-yl)carbamate but differ in substituents, stereochemistry, or functional groups, leading to distinct physicochemical and reactivity profiles.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: The unsubstituted this compound likely exhibits moderate polarity, whereas benzyl- or phenyl-substituted analogs () are more hydrophobic.

- Stability: Boc-protected derivatives generally show stability under acidic conditions, but the methoxy group in may increase susceptibility to hydrolysis.

Biological Activity

tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate, also known as Boc-alanine, is a compound of significant interest in medicinal chemistry due to its biological activity and versatility in organic synthesis. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound has the molecular formula C₈H₁₆N₂O₃ and a molecular weight of approximately 173.21 g/mol. It features a bulky tert-butyl group that protects the amino functionality during chemical reactions, particularly in peptide synthesis. The compound can be synthesized through the reaction of L-alanine with tert-butyl alcohol and di-tert-butyl dicarbonate, which is a common method in organic chemistry for generating protected amino acids .

Mechanisms of Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as a protease inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. Key findings include:

- Protease Inhibition : The compound has shown potential in inhibiting viral proteases, which are crucial for viral replication. This mechanism is particularly relevant in the development of antiviral drugs targeting diseases such as HIV and hepatitis C .

- Cytotoxic Effects : Studies have demonstrated that derivatives of this compound exhibit cytotoxicity against cancer cell lines. For instance, specific derivatives have shown half-maximal inhibitory concentrations (IC50) ranging from 3 µM to 50 µM against various tumor cells, indicating a promising therapeutic index .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Antiviral Activity : A study highlighted the role of this compound in inhibiting proteases essential for viral replication. The compound's ability to bind to these enzymes suggests its potential as a lead compound in antiviral drug development .

- Cytotoxicity Assessment : In vitro assays using the MTT method evaluated the cytotoxic effects of various derivatives on different cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Results indicated that certain derivatives exhibited significant cytotoxicity, with one derivative achieving over 90% inhibition on B16F10 melanoma cells .

- Therapeutic Index Evaluation : The therapeutic index was assessed by comparing the minimum inhibitory concentration (MIC) against toxic effects on normal cells. Compounds with MIC values below 10 µM were deemed promising candidates for further development .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| This compound | C₈H₁₆N₂O₃ | Protease inhibitor; cytotoxicity against cancer cells |

| tert-Butyl (3-cyclobutyl-1-methoxy-methyl-amino)-1-oxopropan-2-yl-carbamate | C₉H₁₈N₂O₃ | Altered steric properties affecting enzyme binding |

| tert-Butyl [1-(azetidin-1-yl)-1-oxopropan-2-yl]carbamate | C₈H₁₆N₂O₃ | Unique pharmacokinetics due to azetidine ring |

This table illustrates the diversity within this chemical class while highlighting the unique characteristics of this compound.

Q & A

Q. What crystallographic data management practices ensure reproducibility in structural studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.